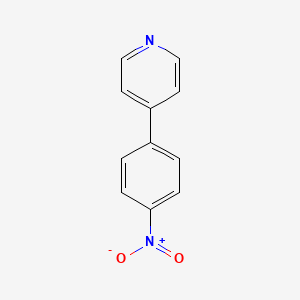

4-(4-Nitrophenyl)pyridine

Description

4-(4-Nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitrophenyl group at the fourth position

Properties

IUPAC Name |

4-(4-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXSGMVYJPSYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293367 | |

| Record name | 4-(4-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-45-5 | |

| Record name | 4282-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4282-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)pyridine typically involves a two-step process starting from pyridine N-oxide. The first step is the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, which yields 4-nitropyridine N-oxide. The second step involves the reduction of 4-nitropyridine N-oxide with phosphorus trichloride to produce this compound .

Industrial Production Methods: In industrial settings, the continuous flow synthesis method is employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products. The continuous extraction in the nitration step and optimized conditions allow for high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as ammonia or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Reduction: The major product is 4-(4-Aminophenyl)pyridine.

Substitution: Depending on the substituent, various derivatives of this compound can be formed.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Nitrophenyl)pyridine is C11H8N2O2, with a molecular weight of approximately 200.2 g/mol. The compound features a pyridine ring substituted with a nitrophenyl group, which enhances its reactivity and interaction with biological systems.

Coordination Chemistry

This compound is utilized as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is essential for developing metal-based catalysts and sensors.

Biological Probes

The compound serves as a probe for studying metal ion interactions in biological systems. Its ability to coordinate with metal ions allows researchers to investigate the role of these ions in enzymatic reactions and cellular processes.

Drug Development

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The compound's nitrophenyl group enhances its interactions with cellular targets, making it a candidate for anticancer drug development .

Organic Synthesis

In synthetic organic chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its reactivity enables the formation of various functionalized products through electrophilic aromatic substitution reactions .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The compound forms stable complexes with metal ions, influencing its biological interactions and catalytic properties.

- Cytotoxic Effects : Studies have shown that the compound induces apoptosis in cancer cells by interacting with DNA and generating reactive oxygen species (ROS).

- Photophysical Properties : Its structure allows potential applications in phototherapy, where light-induced activation can lead to selective cancer cell death.

Anticancer Activity

A study evaluated the cytotoxic potential of this compound against glioblastoma multiforme and breast adenocarcinoma cells. Significant antiproliferative effects were observed at nanomolar concentrations, indicating its potential as an anticancer agent.

Metal Complex Formation

Research focused on the coordination chemistry of this compound with transition metals like platinum and palladium. These metal complexes demonstrated enhanced catalytic activity in oxidation reactions, suggesting applications in organic synthesis and materials science .

Mechanistic Insights

Further investigations revealed that this compound intercalates into DNA, providing a direct mechanism for its anticancer properties. Additionally, the generation of ROS contributes to its cytotoxic effects .

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific proteins, influencing their activity and resulting in various biological effects .

Comparison with Similar Compounds

- 3-Nitropyridine

- 4-Nitropyridine

- 2-Nitropyridine

Comparison: 4-(4-Nitrophenyl)pyridine is unique due to the presence of the nitrophenyl group at the fourth position of the pyridine ring, which imparts distinct chemical and biological properties. Compared to other nitropyridines, it exhibits higher selectivity and efficiency in certain reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

4-(4-Nitrophenyl)pyridine is an organic compound that belongs to the nitropyridine family, characterized by a pyridine ring substituted at the fourth position with a para-nitrophenyl group. This unique structure imparts various chemical properties and biological activities, making it a subject of interest in medicinal chemistry and related fields. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 200.19 g/mol

- Structure :

- The compound features a pyridine ring and a nitrophenyl group, which significantly influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. Specifically, certain analogues of this compound have demonstrated significant effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- A-549 (lung cancer)

These effects are attributed to the compound's ability to interact with enzymes and receptors involved in cellular signaling pathways, gene expression, and metabolic processes.

The exact mechanism of action of this compound is not fully understood; however, it is believed to involve:

- Electron Transfer Reactions : The nitro group can facilitate electron transfer, modulating the activity of various biological targets.

- Enzyme Interaction : The compound may influence the activity of enzymes related to metabolic pathways, potentially altering cellular responses to stress or damage.

Comparative Pharmacological Studies

In comparative studies involving derivatives of this compound, researchers have observed varying degrees of pharmacological activity. For example, some derivatives demonstrated enhanced coronary vasodilation and antihypertensive effects compared to their counterparts .

Study on Anticancer Effects

A study conducted on the efficacy of this compound analogues revealed that these compounds significantly inhibited cell proliferation in MDA-MB-231 cells. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.

Antibacterial Activity

Another area of research has focused on the antibacterial properties of compounds related to this compound. A recent publication highlighted the development of dual inhibitors targeting bacterial topoisomerases, showing promising antibacterial activity against multi-drug resistant strains. Although not directly related to this compound itself, these findings suggest that similar structures may offer therapeutic benefits in combating bacterial infections .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogues of this compound and their respective biological activities:

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| 2-Chloro-4-(4-nitrophenyl)pyridine | Pyridine ring with chlorine substitution | Anticancer |

| 2,6-Diphenyl-4-(4-nitrophenyl)pyridine | Two phenyl groups along with nitrophenyl substitution | Enhanced enzyme interaction |

| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-pyridine-3,5-dicarboxylate | Potent antagonist at Ca-activated K channels | Cardiovascular effects |

The uniqueness of this compound lies in its specific electronic properties imparted by the nitro group, enhancing its biological applications compared to its analogues.

Safety and Toxicity

While exploring its biological activities, it is crucial to consider the safety profile of this compound. The compound has been classified as corrosive and acutely toxic. Proper handling and safety measures should be adhered to when conducting experiments involving this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.